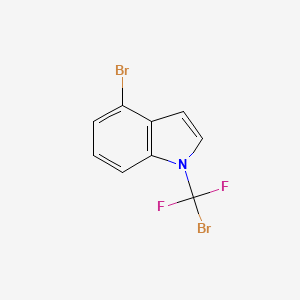
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane is an organosilicon compound that features a phenoxy group substituted with bromine atoms and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane typically involves the reaction of 2,4-dibromo-6-(tert-butyl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,4-Dibromo-6-(tert-butyl)phenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The trimethylsilyl group can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Hydrolysis: Aqueous acids or bases can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Oxidation: Products may include quinones or other oxidized forms of the phenoxy group.
Hydrolysis: The primary product is 2,4-dibromo-6-(tert-butyl)phenol.
科学研究应用
Chemistry
In organic synthesis, (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane can be used as a precursor for the introduction of the phenoxy group into various molecules. It can also serve as a protecting group for phenols, which can be selectively removed under mild conditions.
Biology and Medicine
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials
作用机制
The mechanism of action of (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane largely depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In hydrolysis reactions, the trimethylsilyl group is cleaved, releasing the corresponding phenol.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-(tert-butyl)phenol: This compound lacks the trimethylsilyl group but shares the phenoxy and bromine substitutions.
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups and no bromine atoms, making it more sterically hindered.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used as an antioxidant, this compound has two tert-butyl groups and a methyl group instead of bromine atoms.
Uniqueness
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane is unique due to the presence of both bromine atoms and a trimethylsilyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science.
属性
分子式 |
C13H20Br2OSi |
|---|---|
分子量 |
380.19 g/mol |
IUPAC 名称 |
(2,4-dibromo-6-tert-butylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20Br2OSi/c1-13(2,3)10-7-9(14)8-11(15)12(10)16-17(4,5)6/h7-8H,1-6H3 |
InChI 键 |
HJACAKHHZVCUNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)
![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
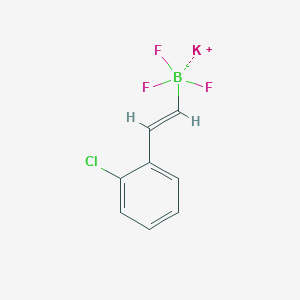
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
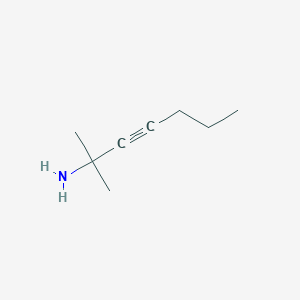
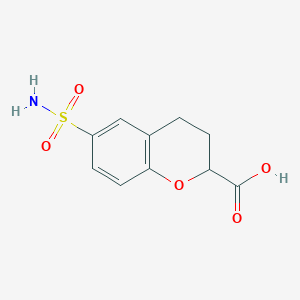
amine hydrochloride](/img/structure/B13459728.png)
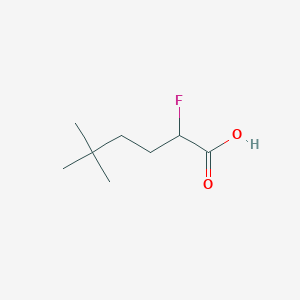
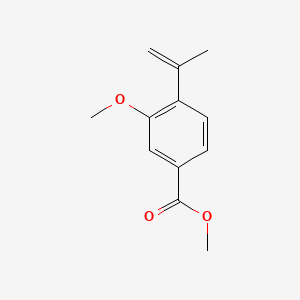
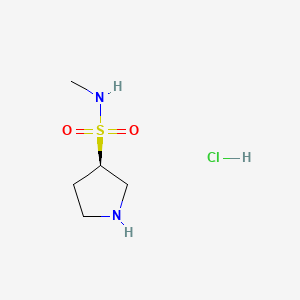
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
